benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate
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Overview
Description
Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclopropyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with a suitable amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler compound with similar functional groups but lacking the cyclopropyl ring.
Ethyl carbamate: Another related compound with different alkyl groups attached to the carbamate moiety.
Uniqueness
Benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate is unique due to the presence of the cyclopropyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c16-9-8-14(6-7-14)11-15-13(17)18-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17) |
InChI Key |
ZSQLPBQNFGCIED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCO)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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